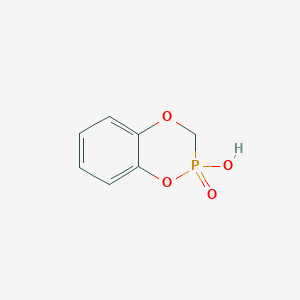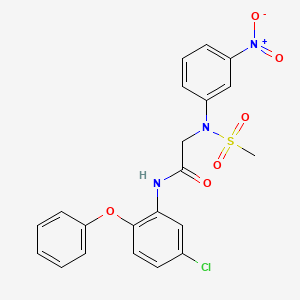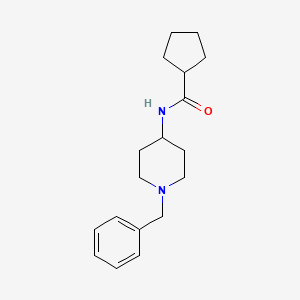![molecular formula C15H24ClN3O2S B4617362 1-(3-氯苯基)-N-[3-(4-甲基-1-哌嗪基)丙基]甲磺酰胺](/img/structure/B4617362.png)
1-(3-氯苯基)-N-[3-(4-甲基-1-哌嗪基)丙基]甲磺酰胺
描述
1-(3-chlorophenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]methanesulfonamide is a compound that belongs to the class of methanesulfonamides. These compounds are characterized by the presence of a sulfonamide group and have been studied for their structural and chemical properties.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves reactions like nucleophilic substitution and cyclization. For example, the synthesis of methanesulfonates of certain triazole derivatives was achieved through a practical process involving dichlorostyrene as a precursor, as described by PestiJaan et al. (1998) (PestiJaan et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of methanesulfonamides, such as those studied by Gowda et al. (2007), reveals details about bond parameters, conformation of N-H bonds, and spatial orientation of functional groups (Gowda et al., 2007).
Chemical Reactions and Properties
Methanesulfonamides undergo various chemical reactions, including ring openings and addition reactions. For instance, Yoshimura et al. (1974) explored the addition of methanesulfenyl chloride to piperazinediones, leading to different isomers and derivatives (Yoshimura et al., 1974).
Physical Properties Analysis
The physical properties of methanesulfonamides, including crystal structure and bonding patterns, can be understood from studies like those by Naveen et al. (2007), who analyzed the crystal structure of a related compound, revealing details about its conformation and geometry (Naveen et al., 2007).
Chemical Properties Analysis
Chemical properties, including reactivity and functional group behavior, are key aspects of methanesulfonamides. Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating their use as N-acylation reagents with good chemoselectivity (Kondo et al., 2000).
科学研究应用
化学结构和反应性
相关化合物的结构分析,如N-(2,3-二氯苯基)甲磺酰胺,揭示了N-H键相对于氯取代基和甲磺酰基的构象特征。这种分析有助于理解甲磺酰胺衍生物的分子相互作用和生物活性潜力(B. Gowda, S. Foro, H. Fuess, 2007)。类似地,对其他甲磺酰胺化合物(如N-(3,4-二氯苯基)甲磺酰胺)的结构研究强调了氢键和分子堆积的重要性,这可能会影响这些化合物的溶解度、稳定性和生物活性(B. Gowda, S. Foro, H. Fuess, 2007)。
生物活性
对甲磺酰胺类似物和衍生物的研究,例如辅酶M类似物及其在甲基辅酶M还原酶系统中的活性研究,提供了对这些化合物与生物系统相互作用并影响生化途径的潜力的见解(R. Gunsalus, J. A. Romesser, R. Wolfe, 1978)。此类研究对于开发新药和治疗剂至关重要。
电生理和正性肌力作用
对甲磺酰苯胺衍生物的电生理和正性肌力作用的研究,如III类抗心律失常药物的研究中所见,展示了这些化合物在治疗心律失常和其他心血管疾病方面的治疗潜力(A. Wallace, R. Stupienski, Lynne M. Brookes, H. Selnick, D. Claremon, J. Lynch, 1991)。
化学合成和改性
对甲磺酰胺衍生物的合成和改性的研究,例如向某些化合物中添加甲磺亚磺酰氯和氯化硫,提供了有关这些分子的化学多功能性和反应性的宝贵信息。此类研究使开发新的合成途径和发现具有在各种科学和工业领域应用潜力的新型化合物成为可能(J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974)。
属性
IUPAC Name |
1-(3-chlorophenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O2S/c1-18-8-10-19(11-9-18)7-3-6-17-22(20,21)13-14-4-2-5-15(16)12-14/h2,4-5,12,17H,3,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGDUZAFOSBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-bromo-2-(3-nitrophenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B4617291.png)
![4-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-2-phenylpiperazine](/img/structure/B4617294.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B4617296.png)
![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)


![4-[(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4617352.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4617363.png)

![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)
![ethyl 4-({3-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]propanoyl}amino)benzoate](/img/structure/B4617376.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)